[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride
Description
[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride is a pyrazole-derived compound with a difluoromethyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The methanamine group at the 3-position is protonated as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₆H₁₀ClF₂N₃, with a molecular weight of 197.62 g/mol (calculated from constituent atomic weights) . This compound belongs to a class of fluorinated heterocyclic amines, which are of interest in medicinal chemistry due to fluorine's ability to modulate bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)2-4(3-9)10-11;/h2,6H,3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKSURZNZSMCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a difluoromethyl group enhances its lipophilicity and potential membrane permeability, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoromethyl substitution at the 5-position and a methanamine side chain. This unique structural configuration is believed to influence its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H10ClF2N3 |
| Molecular Weight | 201.61 g/mol |
| Solubility | Soluble in water due to hydrochloride form |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, modulating their activity and influencing cellular signaling.
- Antimicrobial Activity : Similar pyrazole derivatives have shown significant antimicrobial effects, suggesting potential in treating infections.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Pyrazole derivatives are known for their ability to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit notable antifungal and antibacterial activities .
- Anti-inflammatory Effects : Some pyrazole compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:
- Antifungal Activity Study :
-
Cytotoxicity Assessment :
- Research on related pyrazole compounds showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that the incorporation of halogen substituents could enhance the anticancer properties of these compounds.
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and heterocyclic core. Key comparisons include:
a) Pyrazole Isomers and Substituent Position
- [5-(Difluoromethyl)-1-methylpyrazol-4-yl]methanamine Hydrochloride (): Molecular Formula: C₆H₁₀ClF₂N₃ (identical to the target compound). Key Difference: The methanamine group is at the 4-position of the pyrazole ring instead of the 3-position.
b) Fluorinated Substituents
c) Heterocyclic Core Variations
- [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride (): Molecular Formula: C₁₁H₁₃ClN₂O₂. Key Difference: An isoxazole core replaces pyrazole. The 3-methoxyphenyl substituent adds aromatic bulk, which could influence π-π stacking interactions in biological targets.
d) Halogen-Substituted Pyridines
- [(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride] ():
- Molecular Formula : C₆H₅Cl₂FN.
- Key Difference : A pyridine ring replaces pyrazole, with chlorine and fluorine substituents. Pyridine’s basicity and electronic profile differ significantly from pyrazole, affecting interactions with acidic or hydrophobic binding pockets.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (Inferred) |
|---|---|---|---|---|
| Target Compound | 197.62 | Pyrazole | -CHF₂ (5), -CH₃ (1) | High (HCl salt) |
| [5-(Trifluoromethyl)-1H-pyrazol-3-amine] | 167.09 | Pyrazole | -CF₃ (5) | Moderate |
| [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl | 240.69 | Isoxazole | -OCH₃ (aryl) | High (HCl salt) |
| [(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl] | 192.02 | Pyridine | -Cl (3), -F (5) | Moderate |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended handling precautions and storage conditions for [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Handling Precautions : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood with adequate ventilation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice if irritation persists .
- Storage : Store in a tightly sealed glass container at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation. Separate from oxidizing agents and strong acids .
Q. What analytical techniques are suitable for assessing the purity and structural integrity of [5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine hydrochloride?
- Methodological Answer :
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify purity. Monitor at 254 nm for pyrazole ring absorption .
- TLC : Use silica gel plates with a chloroform/methanol (9:1) solvent system. Visualize under UV light (254 nm) or via ninhydrin staining for primary amine detection .
Q. How can researchers safely scale up the synthesis of this compound while minimizing hazards?
- Methodological Answer :
- Conduct small-scale pilot reactions to optimize conditions (e.g., temperature, solvent ratio). Use inert gas (N₂/Ar) purging for moisture-sensitive steps. Implement continuous monitoring (e.g., in-situ FTIR) to track reaction progress and avoid exothermic events .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported safety data (e.g., conflicting GHS classifications)?
- Methodological Answer :
- Cross-reference safety data with primary sources (e.g., NITE Japan for GHS classifications) and validate via experimental testing. For example, perform acute toxicity assays (OECD Guideline 423) to clarify discrepancies in hazard labels .
Q. How can the synthetic route be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Intermediate Purification : Use hydrazonoyl chloride intermediates (e.g., from ) with selective crystallization in ethanol/water to isolate key precursors.
- Catalysis : Explore Pd-catalyzed coupling for pyrazole functionalization, leveraging microwave-assisted synthesis to reduce reaction time .
Q. What mechanistic insights support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform DFT calculations to map electronic effects of difluoromethyl and methyl groups on pyrazole ring reactivity. Correlate with SAR studies using analogs (e.g., triazolothiadiazine derivatives in ) to identify pharmacophoric motifs .
Q. How can stability under physiological conditions be evaluated for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
